molecular formula C19H23N3O2S B2653177 N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide CAS No. 338423-18-0

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide

Cat. No. B2653177
CAS RN: 338423-18-0
M. Wt: 357.47
InChI Key: RNJFPNFNOUMQKL-UHFFFAOYSA-N
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Description

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as KU-32 and is classified as a heat shock protein 70 (HSP70) inhibitor.

Scientific Research Applications

DNA Binding and Anticancer Activity

Research has demonstrated the synthesis and characterization of mixed-ligand copper(II)-sulfonamide complexes with varying N-sulfonamide derivatives, highlighting their significant role in DNA binding, DNA cleavage, and genotoxicity. These complexes exhibit notable anticancer activity through apoptosis in human tumor cells, including colon adenocarcinoma and leukemia T lymphocytes, suggesting potential therapeutic applications in cancer treatment (González-Álvarez et al., 2013).

Photodynamic Therapy for Cancer Treatment

Another study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers for cancer treatment in photodynamic therapy. Their good fluorescence properties and photodegradation quantum yields further support their potential application in medical treatments targeting cancerous cells (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activity

Compounds bearing the benzenesulfonamide moiety have also been synthesized and evaluated for their anti-HIV and antifungal activities. The research indicates that certain chiral and achiral N-sulfonamide derivatives possess significant in vitro activity against HIV and various fungal strains, offering insights into potential applications in treating infectious diseases (Zareef et al., 2007).

Environmental and Biological Sensing

A novel fluorescent probe based on benzenesulfonamide has been developed for the selective discrimination of thiophenols over aliphatic thiols. This probe demonstrates high selectivity and sensitivity, with potential applications in environmental monitoring and biological sciences for detecting toxic benzenethiols and biologically active aliphatic thiols (Wang et al., 2012).

Antibacterial and Anti-inflammatory Applications

Research on sulfonamides incorporating the 1,4-benzodioxin ring has highlighted their antibacterial potential against various bacterial strains and inhibitory effects on lipoxygenase, an enzyme associated with inflammatory processes. These findings suggest the potential use of these compounds as therapeutic agents for bacterial infections and inflammatory diseases (Abbasi et al., 2017).

properties

IUPAC Name

N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-12(2)22-11-20-19-17(22)10-14(4)15(5)18(19)21-25(23,24)16-8-6-13(3)7-9-16/h6-12,21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJFPNFNOUMQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC3=C2N=CN3C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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